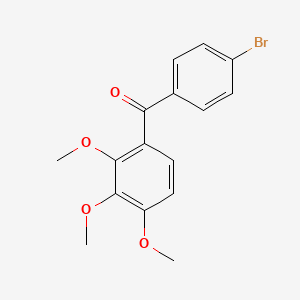
Amanin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amanin is a cyclic peptide and one of the amatoxins found in several members of the mushroom genus Amanita. It is known for its potent inhibitory effects on RNA polymerase II, making it a highly toxic compound. This compound, like other amatoxins, can cause severe liver and kidney damage upon ingestion .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of amanin involves complex peptide synthesis techniques. One of the key challenges in its synthesis is achieving diastereoselective sulfoxidation. Researchers have developed high-yielding and diastereoselective sulfoxidation approaches to produce this compound and its analogs .
Industrial Production Methods: Industrial production of this compound is not common due to its high toxicity and the complexity of its synthesis. advancements in peptide synthesis and purification techniques have made it possible to produce this compound in laboratory settings for research purposes .
Análisis De Reacciones Químicas
Types of Reactions: Amanin undergoes various chemical reactions, including oxidation, reduction, and substitution. The sulfoxidation reaction is particularly important in the synthesis of this compound analogs .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include oxidizing agents for sulfoxidation and peptide coupling reagents for the formation of peptide bonds. The reaction conditions often involve controlled temperatures and pH to ensure the stability of the peptide .
Major Products: The major products formed from these reactions are this compound and its analogs, which can be used for further research and development of therapeutic agents .
Aplicaciones Científicas De Investigación
Amanin has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a tool to study the inhibition of RNA polymerase II and its effects on cellular processes. Additionally, this compound and its analogs are being explored as potential payloads for antibody-drug conjugates in targeted cancer therapy .
Mecanismo De Acción
Amanin exerts its effects by binding to RNA polymerase II, thereby inhibiting the synthesis of messenger RNA (mRNA). This inhibition leads to the cytolysis of hepatocytes and kidney cells, causing severe organ damage. The molecular targets involved in this mechanism include the RNA polymerase II enzyme and its subunits .
Comparación Con Compuestos Similares
Amanin is often compared with other amatoxins such as α-amanitin and β-amanitin. While all these compounds share a similar mechanism of action, this compound is less toxic compared to α-amanitin. The presence of the 6′-hydroxyl group in α-amanitin contributes to its higher toxicity. Other similar compounds include amaninamide and phallotoxins, which also exhibit toxic effects but differ in their specific molecular interactions and toxicity levels .
Propiedades
Número CAS |
21150-21-0 |
|---|---|
Fórmula molecular |
C39H53N9O14S |
Peso molecular |
904.0 g/mol |
Nombre IUPAC |
2-[(1S,4S,8R,10S,13S,16S,34S)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27λ4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19,21,23-tetraen-4-yl]acetic acid |
InChI |
InChI=1S/C39H53N9O14S/c1-4-17(2)31-36(59)41-12-28(52)42-25-16-63(62)38-21(20-7-5-6-8-22(20)45-38)10-23(33(56)40-13-29(53)46-31)43-37(60)32(18(3)27(51)15-49)47-35(58)26-9-19(50)14-48(26)39(61)24(11-30(54)55)44-34(25)57/h5-8,17-19,23-27,31-32,45,49-51H,4,9-16H2,1-3H3,(H,40,56)(H,41,59)(H,42,52)(H,43,60)(H,44,57)(H,46,53)(H,47,58)(H,54,55)/t17-,18-,19+,23-,24-,25+,26-,27-,31-,32-,63?/m0/s1 |
Clave InChI |
QCZXQEYEVLCQHL-OEPUBGLGSA-N |
SMILES isomérico |
CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@@H]2CS(=O)C3=C(C[C@@H](C(=O)NCC(=O)N1)NC(=O)[C@@H](NC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H](NC2=O)CC(=O)O)O)[C@@H](C)[C@H](CO)O)C5=CC=CC=C5N3 |
SMILES canónico |
CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)O)O)C(C)C(CO)O)C5=CC=CC=C5N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


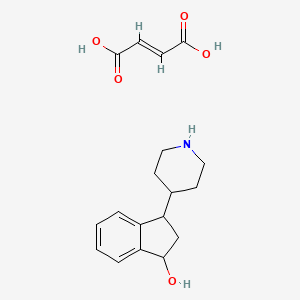
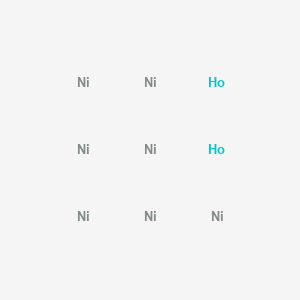
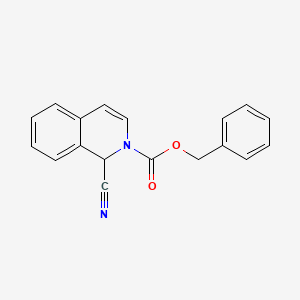
![[4-(4-Nitrophenyl)sulfanylphenyl]-phenylmethanone](/img/structure/B14720652.png)
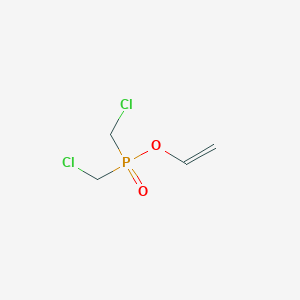
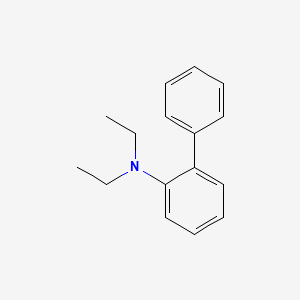
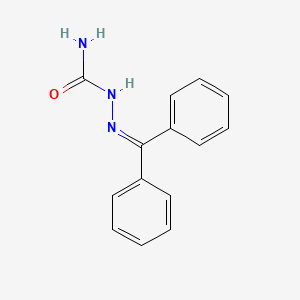


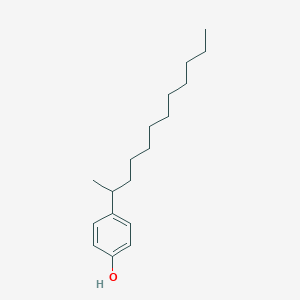


![Dibutylbis[(3,5-dinitrobenzoyl)oxy]stannane](/img/structure/B14720697.png)
